BRM/BRG1 ATP Inhibitor-3

Description

Overview of ATP-Dependent Chromatin Remodeling and Gene Regulation

The regulation of gene expression is a fundamental process in all eukaryotic organisms, and it is intricately linked to the physical organization of DNA within the cell nucleus. DNA is packaged into a highly condensed structure known as chromatin, which must be dynamically altered to allow or restrict access of the transcriptional machinery to specific genes. wikipedia.org This dynamic modification of chromatin architecture is known as chromatin remodeling. wikipedia.org

A key mechanism in this process is ATP-dependent chromatin remodeling, carried out by multi-protein complexes that use the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, the basic units of chromatin. wikipedia.orgscispace.com These remodeling complexes can slide nucleosomes along the DNA, eject them entirely, or facilitate the exchange of histone variants, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. wikipedia.orgnih.gov The actions of these remodelers are crucial for a vast array of cellular processes, including gene activation and repression, DNA replication and repair, and chromosome segregation. wikipedia.orgcd-genomics.com

Mammalian SWI/SNF (BAF) Complexes: Composition and Functional Diversity

Among the families of ATP-dependent chromatin remodelers, the mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) complexes, also known as BRG1/BRM-associated factors (BAF), are some of the most extensively studied. oup.com These large, multi-subunit complexes are evolutionarily conserved and play a pivotal role in controlling gene expression patterns that define cell identity during development and differentiation. oup.comroyalsocietypublishing.org

The remarkable functional diversity of mammalian SWI/SNF complexes stems from their combinatorial assembly. nih.govharvard.edu The complexes are built from a variety of subunits, with different combinations giving rise to distinct complex subtypes, such as the canonical BAF (cBAF) and the polybromo-associated BAF (PBAF). royalsocietypublishing.org This modular nature allows for tissue-specific and context-dependent functions, as the inclusion of different subunits can alter the complex's genomic targeting, regulatory interactions, and enzymatic activity. oup.comroyalsocietypublishing.org

Brahma-Related Gene 1 (BRG1/SMARCA4) and Brahma Homolog (BRM/SMARCA2) as Mutually Exclusive Catalytic ATPases

At the core of every SWI/SNF complex is a catalytic ATPase subunit that powers the chromatin remodeling process. In mammals, this role is filled by one of two highly similar, mutually exclusive proteins: Brahma-related gene 1 (BRG1), encoded by the SMARCA4 gene, or Brahma homolog (BRM), encoded by the SMARCA2 gene. pnas.orgoncoscience.us The presence of either BRG1 or BRM defines the specific identity and, to some extent, the function of the resulting SWI/SNF complex. pnas.org

Both BRG1 and BRM belong to the SNF2 family of DNA-dependent ATPases and are responsible for hydrolyzing ATP to provide the energy required for nucleosome remodeling. scispace.comoup.com Although they share significant sequence homology, particularly within their ATPase domains, they can have both overlapping and distinct functions in regulating gene expression and cellular processes. pnas.org

Dual Nature of BRG1/BRM in Oncogenesis and Tumor Suppression: Context-Dependent Roles

The roles of BRG1 and BRM in cancer are complex and highly context-dependent, with studies demonstrating both tumor-suppressive and oncogenic functions. nih.govoncotarget.com On one hand, inactivating mutations in SMARCA4 (BRG1) are found in a significant percentage of human cancers, including non-small cell lung cancer and small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), establishing it as a bona fide tumor suppressor. oncotarget.comnih.govnih.gov The loss of BRG1 function can disrupt the normal regulation of the cell cycle and promote uncontrolled proliferation. nih.gov

Conversely, in other cancer contexts, BRG1 is not mutated but is instead overexpressed and essential for the proliferation and survival of cancer cells. oncotarget.com For instance, certain leukemias and breast cancers show a dependency on BRG1 activity. oncotarget.comtandfonline.com This dual nature highlights that the effect of BRG1 on tumorigenesis is dictated by the specific cellular environment and the genetic background of the tumor. nih.govtandfonline.com Similarly, BRM can also exhibit this context-dependent duality, sometimes acting as a tumor suppressor and at other times being essential for the viability of cancer cells, particularly in the absence of functional BRG1. tandfonline.comfrontiersin.org This phenomenon, where cancer cells with a deficiency in one gene become critically dependent on its paralog, is known as synthetic lethality and has become a major focus for targeted cancer therapy. pnas.org

BRM/BRG1 ATP Inhibitor-3 is a conceptual name for a class of molecules designed to exploit this dependency. While a specific molecule with this exact public name is not detailed in the provided search results, the development of dual inhibitors targeting the ATPase activity of both BRM and BRG1 is an active area of research. acs.orgresearchgate.net These inhibitors are being investigated for their potential to treat cancers that are dependent on the activity of these SWI/SNF ATPases. researchgate.net The following sections will discuss the characteristics of such inhibitors based on publicly available research on representative dual BRM/BRG1 inhibitors.

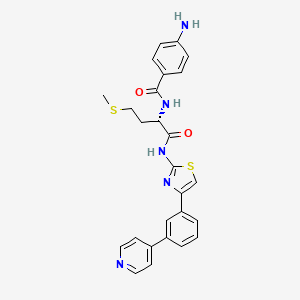

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25N5O2S2 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

4-amino-N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]benzamide |

InChI |

InChI=1S/C26H25N5O2S2/c1-34-14-11-22(29-24(32)18-5-7-21(27)8-6-18)25(33)31-26-30-23(16-35-26)20-4-2-3-19(15-20)17-9-12-28-13-10-17/h2-10,12-13,15-16,22H,11,14,27H2,1H3,(H,29,32)(H,30,31,33)/t22-/m0/s1 |

InChI Key |

WNFUOUMYNUFZIX-QFIPXVFZSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |

Canonical SMILES |

CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Brm/brg1 Atp Inhibitor 3: Molecular Mechanism of Action and Target Engagement

Direct Inhibition of BRM and BRG1 ATPase Activity

The primary mechanism of action for BRM/BRG1 ATP Inhibitor-3 is the direct suppression of the enzymatic activity of the Brahma-related gene 1 (BRG1) and Brahma (BRM) proteins. These two proteins are the catalytic subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The energy for this remodeling process is derived from the hydrolysis of ATP by the ATPase domains of BRG1 and BRM. By inhibiting this ATPase activity, this compound effectively stalls the engine of the SWI/SNF complex, preventing it from carrying out its essential functions.

Allosteric Inhibition Modalities

While direct biochemical studies on the binding mode of this compound are not extensively available in peer-reviewed literature, the mechanisms of other dual BRM/BRG1 ATPase inhibitors, such as BRM011, BRM014, and FHD-286, strongly suggest an allosteric mode of inhibition. nih.govfocusbiomolecules.comnih.govacs.org Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site where ATP binds. This binding event induces a conformational change in the protein, which in turn alters the shape of the active site and reduces the enzyme's ability to bind ATP and/or hydrolyze it effectively. nih.gov This mechanism is distinct from competitive inhibition, where the inhibitor directly competes with the substrate (ATP) for binding to the active site. The development of such allosteric inhibitors has been a key strategy in targeting the ATPase activity of BRM and BRG1. nih.govacs.org

Specificity and Potency Against BRG1 and BRM ATPases

This compound has demonstrated potent inhibitory activity against both BRM and BRG1. The inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, have been reported to be 10.4 nM for BRM and 19.3 nM for BRG1. medchemexpress.com This indicates a high degree of potency for this compound against its intended targets. The dual nature of the inhibition is significant, as many cellular contexts express both BRG1 and BRM, and inhibiting both is often necessary to achieve a complete suppression of SWI/SNF-mediated chromatin remodeling. aacrjournals.orgnih.gov

| Target Enzyme | IC50 (nM) |

|---|---|

| BRM | 10.4 |

| BRG1 | 19.3 |

Impact on SWI/SNF Chromatin Remodeling Function

By directly inhibiting the ATPase activity of BRG1 and BRM, this compound has a profound impact on the broader functions of the SWI/SNF complex in remodeling chromatin.

Modulation of Nucleosome Repositioning and DNA Accessibility

The SWI/SNF complex utilizes the energy from ATP hydrolysis to physically alter the landscape of chromatin. This includes sliding nucleosomes along the DNA, and in some cases, evicting them entirely. royalsocietypublishing.org These actions are critical for exposing or concealing regulatory elements within the DNA, such as promoters and enhancers, thereby controlling which genes are turned on or off. By inhibiting the ATPase "engine," dual BRM/BRG1 ATPase inhibitors like BRM011 and BRM014 have been shown to prevent this nucleosome repositioning. biorxiv.org This leads to a static chromatin environment where DNA accessibility is significantly reduced at specific genomic locations. focusbiomolecules.comfoghorntx.com For instance, the binding of key transcription factors, which rely on the SWI/SNF complex to create accessible binding sites, is impaired. royalsocietypublishing.org

Disruption of Chromatin Openness

The continuous activity of the SWI/SNF complex is required to maintain a state of "open" or accessible chromatin at many genomic regions. escholarship.org Studies with dual BRG1/BRM ATPase inhibitors have demonstrated that the inhibition of this activity leads to a rapid decrease in chromatin accessibility. biorxiv.orgescholarship.org This effect can be observed through techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), which measures the "openness" of chromatin across the genome. Treatment with these inhibitors results in a measurable decrease in the ATAC-seq signal at specific sites, indicating a more condensed and less accessible chromatin structure. biorxiv.org This disruption of chromatin openness is a direct functional consequence of inhibiting the ATP-dependent remodeling activity of the SWI/SNF complex.

Differentiation from Bromodomain-Targeting Inhibitors (e.g., PFI-3)

It is crucial to distinguish ATP-competitive inhibitors like this compound from another major class of SWI/SNF inhibitors that target the bromodomains, such as PFI-3. While both types of inhibitors ultimately disrupt SWI/SNF function, they do so through fundamentally different mechanisms.

The SWI/SNF complex contains subunits with bromodomains, which are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction helps to recruit the SWI/SNF complex to specific regions of chromatin that are marked for active transcription. Bromodomain inhibitors, such as PFI-3, work by binding to these bromodomain pockets and preventing them from recognizing their acetylated histone targets. nih.gov This disrupts the proper localization and anchoring of the SWI/SNF complex to chromatin.

In contrast, this compound does not interfere with the recruitment of the SWI/SNF complex to chromatin. Instead, it targets the catalytic engine of the complex itself. Even if the SWI/SNF complex is correctly positioned at a gene promoter via its bromodomains, the inhibition of its ATPase activity renders it incapable of performing the mechanical work of chromatin remodeling. nih.gov Therefore, while both classes of inhibitors lead to a downstream disruption of gene regulation, their initial points of intervention within the SWI/SNF functional cycle are distinct.

| Feature | This compound (and similar ATPase inhibitors) | PFI-3 (Bromodomain Inhibitor) |

| Target | ATPase domain of BRG1 and BRM | Bromodomains of SWI/SNF subunits |

| Mechanism | Allosteric inhibition of ATP hydrolysis | Competitive binding to acetyl-lysine binding pocket |

| Effect on SWI/SNF | Prevents the mechanical remodeling of chromatin | Prevents recruitment and stable association with chromatin |

Distinct Functional Consequences on Cellular Phenotypes

The inhibition of the BRM/BRG1 ATPases by this compound triggers a cascade of downstream effects, leading to discernible changes in cellular behavior and fate. Research indicates that this inhibitor potently targets both BRM and BRG1, with IC50 values of 10.4 nM and 19.3 nM, respectively. medchemexpress.commedchemexpress.comclinisciences.comcaltagmedsystems.co.uk This dual inhibition is critical, as studies on other dual BRM/BRG1 ATPase inhibitors have shown that targeting both paralogs is often necessary to elicit a significant cellular response, a phenomenon attributed to their partially redundant functions. aacrjournals.orgbiorxiv.org

The functional consequences of treatment with this compound are most prominently observed in the context of cancer. The compound has demonstrated inhibitory effects on the proliferation of a range of cancer cell lines. medchemexpress.com This anti-proliferative activity underscores the dependency of certain cancer cells on the continuous remodeling activity of the SWI/SNF complex.

While specific studies detailing the full spectrum of phenotypic changes induced by this compound are emerging, the broader effects of inhibiting BRM/BRG1 ATPase activity are known to include the induction of apoptosis (programmed cell death) and the promotion of cellular differentiation. aacrjournals.orgbiorxiv.org For instance, in acute myeloid leukemia (AML) models, treatment with dual BRM/BRG1 ATPase inhibitors has been shown to induce apoptosis and myeloid differentiation, suggesting a shift from a proliferative, undifferentiated state to a more mature, non-dividing state. aacrjournals.orgbiorxiv.org These inhibitors can also trigger cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. pnas.org

Differential Effects on Chromatin Interaction and Cell Proliferation

The primary mechanism through which this compound exerts its effects is by directly interfering with the ATP-dependent chromatin remodeling activity of the SWI/SNF complex. This inhibition leads to significant alterations in chromatin accessibility at specific genomic loci. Studies on dual BRM/BRG1 ATPase inhibitors have revealed that this leads to a reduction in chromatin accessibility at enhancer regions that are crucial for the binding of key oncogenic transcription factors. aacrjournals.orgelifesciences.org By preventing the SWI/SNF complex from opening up these chromatin regions, the inhibitor effectively blocks the transcriptional programs that drive cancer cell proliferation and survival.

The impact on cell proliferation is a direct consequence of these changes in chromatin and gene expression. This compound has been shown to inhibit the proliferation of various cancer cell lines, including those derived from uveal melanoma, prostate cancer, and lung cancer. medchemexpress.commedchemexpress.com For example, in studies involving uveal melanoma cell lines 92-1 and MP41, treatment with this compound at concentrations ranging from 0.01 to 10 μM resulted in the inhibition of cell proliferation over a three-day period. medchemexpress.commedchemexpress.com The context-dependent nature of SWI/SNF function means that the specific genes and pathways affected by the inhibitor can vary between different cell types, leading to differential effects on proliferation. nih.gov

The table below summarizes the inhibitory activity of this compound and its effect on the proliferation of various cell lines as documented in the available literature.

| Property | Value/Effect | Source(s) |

| BRM IC50 | 10.4 nM | medchemexpress.commedchemexpress.comclinisciences.comcaltagmedsystems.co.uk |

| BRG1 IC50 | 19.3 nM | medchemexpress.commedchemexpress.comclinisciences.comcaltagmedsystems.co.uk |

| Cell Line | Effect on Proliferation | |

| Uveal Melanoma (92-1, MP41) | Inhibited | medchemexpress.commedchemexpress.com |

| Prostate Cancer (LNCAP) | Inhibited | medchemexpress.commedchemexpress.com |

| Lung Cancer (NCI-H1299) | Inhibited | medchemexpress.commedchemexpress.com |

| HEK293T | Inhibited | medchemexpress.commedchemexpress.com |

It is important to note that while the foundational data on the inhibitory concentrations and broad anti-proliferative effects of this compound are established, comprehensive studies detailing its specific impact on chromatin accessibility and the full range of cellular phenotypes are still subjects of ongoing research. The insights from other dual BRM/BRG1 ATPase inhibitors provide a strong framework for understanding the potential mechanisms and outcomes of this particular compound.

Cellular and Molecular Phenotypes Induced by Brm/brg1 Atp Inhibitor 3

Transcriptional and Epigenetic Reprogramming

BRM/BRG1 ATP Inhibitor-3 instigates profound alterations in the transcriptional landscape of cancer cells. By targeting the core enzymatic machinery of the SWI/SNF complex, the inhibitor effectively rewrites the epigenetic playbook, leading to a widespread reprogramming of gene expression.

Downregulation of Oncogenic Gene Expression (e.g., MYC)

A pivotal consequence of BRM/BRG1 inhibition is the suppression of key oncogenic drivers, most notably the MYC proto-oncogene. In acute myeloid leukemia (AML), a malignancy where BRG1 is known to regulate MYC expression, dual BRG1/BRM ATPase inhibitors have been shown to downregulate leukemic pathway genes, including MYC. medchemexpress.combiorxiv.org This effect is not universal across all cancer cell lines, highlighting the context-dependent nature of SWI/SNF dependency. aacrjournals.org For instance, while some AML cell lines exhibit a significant decrease in MYC and its transcriptional targets upon treatment with a dual inhibitor, others remain unaffected. aacrjournals.org This suggests that the reliance on BRG1/BRM for MYC expression is not a uniform characteristic of all cancers. medchemexpress.combiorxiv.orgaacrjournals.org

Furthermore, the impact of BRM/BRG1 inhibition extends beyond MYC alone. In preclinical models of AML, treatment with the dual BRM/BRG1 inhibitor FHD-286 led to a reduction in the expression of other critical survival proteins such as BCL2. This broader effect on oncogenic signaling pathways underscores the potential of targeting the SWI/SNF complex as a therapeutic strategy.

Modulation of Lineage-Specific Transcription Factors (e.g., MITF, SOX10)

The influence of this compound extends to the master regulators of cell lineage, particularly in cancers like uveal melanoma. Preclinical studies have demonstrated that inhibition of BRG1/BRM significantly affects melanocyte biology by downregulating the expression of lineage-specific transcription factors, namely Microphthalmia-associated transcription factor (MITF) and SOX10. medchemexpress.com These transcription factors are crucial for the survival and identity of melanocytes and melanoma cells. nih.govbiospace.com

Research using a small molecule dual BRM/BRG1 inhibitor, referred to as Compound-FHT, revealed that SOX10 is a key gene that is significantly downregulated in response to treatment in uveal melanoma models. nih.govnih.gov Genetic studies have further solidified the critical role of SOX10 in mediating the growth-inhibitory effects of this compound. nih.gov The downregulation of the MITF/SOX10 pathway is considered a promising biomarker for assessing the on-target activity of BRG1/BRM inhibitors in uveal melanoma. medchemexpress.com This highlights a critical dependency of uveal melanoma cells on the SWI/SNF complex to maintain the expression of these essential lineage-defining transcription factors. nih.govnih.gov

Altered Expression of ATP-Binding Cassette (ABC) Transporter Genes

The SWI/SNF complex has been implicated in the regulation of genes encoding ATP-Binding Cassette (ABC) transporters, which are key players in multidrug resistance. researchgate.net While direct studies on this compound's effect on ABC transporters are limited, research on other SWI/SNF inhibitors provides valuable insights. Pharmacological inhibition of the SWI/SNF complex using PFI3 or ACBI1, a PROTAC degrader of BRG1 and BRM, has been shown to substantially decrease the transcription of ABCC3, ABCC5, and ABCC10 in models of triple-negative breast and non-small cell lung cancer. biorxiv.orgresearchgate.net This effect was primarily attributed to the inhibition of BRG1, as silencing of BRG1, but not BRM, produced a similar outcome. biorxiv.orgresearchgate.net

This suggests that the ATPase activity of BRG1 is crucial for the expression of these specific ABC transporter genes, which can contribute to chemoresistance by pumping drugs out of cancer cells. biorxiv.orgresearchgate.netresearchgate.net Therefore, by inhibiting BRG1/BRM, compounds like this compound could potentially reverse or prevent multidrug resistance, a significant hurdle in cancer therapy.

Global Gene Expression Perturbations

The inhibition of the central BRG1/BRM ATPases triggers widespread changes in gene expression, extending far beyond individual oncogenes or lineage factors. medchemexpress.comaacrjournals.org In AML cell lines treated with a dual BRG1/BRM inhibitor, RNA sequencing revealed significant alterations in several oncogenic pathways, including MTORC1, IL2/STAT5, and KRAS signaling. researchgate.net These global transcriptional shifts demonstrate the integral role of the SWI/SNF complex in maintaining the oncogenic state.

Furthermore, studies with the dual inhibitor FHD-286 in AML models showed comprehensive impacts on AML-specific expression pathways and genes associated with a stem-cell-like state. foghorntx.com In non-small cell lung cancer (NSCLC), FHD-286 treatment led to a downregulation of a basal cell gene expression signature, which is linked to a less differentiated and more aggressive phenotype. foghorntx.com These findings collectively indicate that BRM/BRG1 ATP inhibitors can induce a broad-scale transcriptional reprogramming that disrupts the fundamental molecular circuitry of cancer cells.

Effects on Cell Fate and Homeostasis

The transcriptional and epigenetic reprogramming induced by this compound directly translates into profound effects on cancer cell fate and the maintenance of cellular homeostasis.

Inhibition of Cell Proliferation and Growth

A consistent and striking phenotype induced by this compound and other dual inhibitors is the potent inhibition of cell proliferation and growth across a variety of cancer types. aacrjournals.orgnih.gov In uveal melanoma cell lines, the compound was shown to induce a growth defect and apoptosis. nih.gov Similarly, in AML, dual BRG1/BRM inhibitors demonstrated significant anti-proliferative activity. researchgate.net

The mechanism behind this growth inhibition is multifaceted. In some contexts, it is linked to the downregulation of pro-proliferative genes like MYC. researchgate.net In other cases, such as in uveal melanoma, the inhibition of lineage-specific survival factors like SOX10 is a key driver of the anti-proliferative effect. nih.gov The broad sensitivity of hematopoietic cancer cell lines to dual BRG1/BRM ATPase inhibitors further underscores the critical role of the SWI/SNF complex in maintaining the proliferative capacity of these malignancies. researchgate.net

The table below summarizes the inhibitory activity of this compound on the proliferation of various cancer cell lines.

Table 1: Inhibitory Effects of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Result | Reference |

|---|---|---|---|

| 92-1 | Uveal Melanoma | Inhibited cell proliferation | biorxiv.orgaacrjournals.org |

| MP41 | Uveal Melanoma | Inhibited cell proliferation | biorxiv.orgaacrjournals.org |

| MP38 | Uveal Melanoma | Inhibited cell proliferation | aacrjournals.org |

| MP46 | Uveal Melanoma | Inhibited cell proliferation | aacrjournals.org |

| LNCAP | Prostate Cancer | Inhibited cell proliferation | aacrjournals.org |

| NCI-H1299 | Lung Cancer | Inhibited cell proliferation | aacrjournals.org |

Induction of Cell Differentiation

Inhibition of BRM/BRG1 has been shown to induce differentiation in various cancer cell lines. In acute myeloid leukemia (AML), treatment with BRM/BRG1 inhibitors can trigger differentiation. aacrjournals.orgbiorxiv.org For instance, in a mouse model of MLL-AF9 AML, the depletion of BRG1 led to the differentiation of cancer cells. aacrjournals.org Similarly, in the myeloid lineage, the standard chromatin remodeling function of BRG1 is essential for G-CSF dependent differentiation towards granulocytes. elsevierpure.com The expression of a dominant-negative BRG1 mutant in myeloid progenitor cells significantly delays granulocytic maturation. elsevierpure.com

The roles of BRM and BRG1 in differentiation can be antagonistic. While BRG1 depletion can block differentiation, BRM depletion has been observed to accelerate it in certain contexts, such as osteoblast differentiation. nih.govresearchwithrutgers.com This suggests a specialized function for each ATPase in regulating the expression of genes that drive differentiation. researchwithrutgers.com In some AML cell lines, inhibition of both BRG1 and BRM is necessary to modulate leukemic transcriptional programs and induce differentiation. researchgate.net

Promotion of Apoptosis and Cell Death

BRM/BRG1 ATP inhibitors can promote apoptosis and cell death in cancer cells. aacrjournals.org In some acute myeloid leukemia (AML) cell lines, treatment with a BRM/BRG1 inhibitor led to an increase in cleaved PARP, a marker of apoptosis. aacrjournals.org Flow cytometry analysis also revealed an increase in Annexin V-positive cells, indicating apoptosis, in several AML models upon treatment with a BRM/BRG1 inhibitor. biorxiv.org However, the induction of apoptosis appears to be cell-line dependent, as not all sensitive lines showed an increase in cleaved PARP. aacrjournals.org

In glioblastoma (GBM) cells, a BRG1/BRM bromodomain inhibitor, PFI-3, was found to enhance the sensitivity of the cells to the apoptosis-inducing activity of the chemotherapy drug temozolomide (B1682018) (TMZ). nih.gov Newer generations of these inhibitors, termed therapy-enhancing drugs (TEDs), have shown even greater activity in increasing TMZ-induced apoptosis in GBM cells. nih.gov Mechanistically, these inhibitors appear to enhance DNA damage induced by TMZ, leading to increased cell death. nih.gov

Influence on Cell Cycle Kinetics

The SWI/SNF complex, through its BRG1 and BRM subunits, plays a role in cell cycle control. nih.gov BRG1 has been shown to induce cell cycle arrest, in part by upregulating cyclin-dependent kinase inhibitors (CKIs) such as p21 and p15. nih.gov The reintroduction of BRG1 into a breast tumor cell line induced growth arrest and was associated with the downregulation of E2F target genes like cyclin E. nih.gov

In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, treatment with the BRG1/BRM ATPase inhibitor FHD-286 resulted in decreased cell growth in a dose-dependent manner. ascopubs.org However, preliminary data suggests that this growth inhibition is only slightly attributable to cell cycle arrest and apoptosis, pointing towards terminal differentiation as a primary mechanism. ascopubs.org

Impact on Protein Expression and Signaling Pathways

Regulation of Key Proliferative and Survival Proteins

Inhibition of BRM/BRG1 has been shown to downregulate the expression of several key proteins involved in cell proliferation and survival. In AML cells, treatment with the BRG1/BRM inhibitor FHD-286 led to the repression of c-Myc, PU.1, and CDK4/6. biorxiv.orgbiorxiv.orgnih.govresearchgate.net Further studies have also shown downregulation of c-Myb, PLK1, and FLT3. biorxiv.org The decrease in FLT3, a receptor tyrosine kinase often mutated in AML, could contribute to the growth inhibition observed in FLT3-mutated AML lines. biorxiv.org Co-treatment with FHD-286 and the FLT3 inhibitor gilteritinib (B612023) has shown to be effective against quizartinib-resistant AML cells by transcriptionally reducing FLT3 levels. nih.gov

Table 1: Impact of BRM/BRG1 Inhibition on Key Proliferative and Survival Proteins

| Protein | Effect of Inhibition | Cellular Function |

| c-Myc | Downregulation biorxiv.orgbiorxiv.orgnih.govresearchgate.net | Transcription factor promoting cell proliferation and growth. |

| c-Myb | Downregulation biorxiv.org | Transcription factor crucial for hematopoietic progenitor cell proliferation and differentiation. |

| PLK1 | Downregulation biorxiv.org | Serine/threonine kinase that regulates mitosis. |

| PU.1 | Downregulation biorxiv.orgbiorxiv.orgnih.govresearchgate.net | Transcription factor essential for myeloid and B-lymphoid development. |

| FLT3 | Downregulation biorxiv.orgbiorxiv.orgnih.gov | Receptor tyrosine kinase involved in the proliferation of hematopoietic cells. |

| CDK4 | Downregulation biorxiv.orgbiorxiv.orgnih.govresearchgate.net | Cyclin-dependent kinase that promotes G1/S phase transition in the cell cycle. |

Influence on Tumor Suppressor Pathways

The SWI/SNF complex, and specifically its BRG1 and BRM subunits, interacts with and influences key tumor suppressor pathways, including those involving the retinoblastoma protein (RB1) and phosphatase and tensin homolog (PTEN).

BRG1 is functionally linked to the RB1 tumor suppressor. nih.gov The growth-inhibitory function of RB1 is dependent on a functional SWI/SNF complex, and re-expression of either BRG1 or BRM can restore RB1-mediated growth inhibition in deficient cell lines. nih.gov BRG1/pRB complexes can repress the expression of E2F target genes such as cyclin E and cyclin A, thereby controlling the G1 to S phase transition of the cell cycle. nih.gov In some contexts, the loss of BRG1 can inactivate the RB1 pathway, allowing cells to continue proliferating. nih.gov

A synthetic lethal relationship has been identified between PTEN loss and BRG1. nih.gov In prostate cancer cells, the loss of the tumor suppressor PTEN leads to an increased dependence on BRG1 for survival. nih.gov Mechanistically, PTEN loss stabilizes the BRG1 protein. nih.gov Consequently, inhibiting BRG1 with a small molecule inhibitor selectively compromises the growth of PTEN-deficient prostate cancer cells. nih.gov

Table 2: Influence of BRM/BRG1 on Tumor Suppressor Pathways

| Tumor Suppressor | Interaction with BRM/BRG1 | Consequence of Interaction |

| RB1 | BRG1 is a required cofactor for RB1 function. nih.gov | BRG1/RB1 complexes repress E2F target genes, leading to cell cycle arrest. nih.gov |

| PTEN | PTEN loss leads to increased BRG1 protein stability and cellular addiction to BRG1. nih.gov | Inhibition of BRG1 is synthetically lethal in PTEN-deficient cells. nih.gov |

Preclinical Efficacy and Application in Disease Models

In Vitro Studies in Cancer Cell Lines

Acute Myeloid Leukemia (AML) Models

BRM/BRG1 ATP Inhibitor-3, including the specific inhibitor FHD-286, has demonstrated significant preclinical activity in various AML models. ashpublications.orgfoghorntx.com These inhibitors function by targeting the core ATPases, BRG1 (also known as SMARCA4) and BRM (also known as SMARCA2), of the BAF chromatin remodeling complex, which are crucial for the survival and proliferation of AML cells. researchgate.netashpublications.org

AML with MLL1-rearrangements (MLL1r) or nucleophosmin (B1167650) (NPM1) mutations shows a particular dependency on the activity of the BRG1/BRM ATPases. ashpublications.orgtmc.edu Treatment with the BRG1/BRM inhibitor FHD-286 has been shown to induce differentiation and reduce the viability of AML cell lines and patient-derived (PD) AML cells harboring these specific genetic alterations. bohrium.com Exposure to FHD-286 for 4 to 7 days led to the expression of the differentiation marker CD11b and morphological changes indicative of differentiation in MOLM13, MV4-11, and OCI-AML3 cell lines. bohrium.com

Notably, FHD-286 also demonstrated efficacy in AML cells that have developed resistance to Menin inhibitors, a targeted therapy for MLL1r and NPM1-mutant AML. bohrium.com This suggests that BRG1/BRM inhibition can overcome certain resistance mechanisms. The inhibitor works by perturbing chromatin accessibility and repressing key oncogenic transcription programs, including those driven by c-Myc and PU.1. ashpublications.org Studies have shown that FHD-286 treatment reduces the occupancy of BRG1 on the chromatin, leading to a decline in the DNA binding of key transcriptional regulators. tmc.edu

| Cell Line | Genetic Background | Key Findings with BRM/BRG1 Inhibition |

| MOLM13 | MLL-AF9 | Induces differentiation and loss of viability. bohrium.com Reduces chromatin accessibility and represses MYC and E2F targets. bohrium.com |

| MV4-11 | MLL-AF4, FLT3-ITD | Induces differentiation and loss of viability. bohrium.com Shows synergistic lethality with venetoclax (B612062) and other agents. bohrium.com |

| OCI-AML3 | NPM1c | Induces differentiation and loss of viability. bohrium.com Retains activity in Menin inhibitor-resistant models. tmc.edu |

A critical aspect of AML therapy is the eradication of leukemia stem cells (LSCs), which are often resistant to conventional chemotherapy and responsible for relapse. BRG1/BRM inhibitors have shown the ability to target these AML stem and progenitor cells. ashpublications.orgtmc.edu Treatment with FHD-286 has been observed to diminish the leukemia-initiating potential of AML stem/progenitor cells. ashpublications.orgtmc.edu

In studies using patient-derived AML cells, FHD-286 treatment led to a significant decline in the population of myeloid/erythroid progenitor (MEP) cells. bohrium.com Furthermore, mass spectrometry and CyTOF analyses revealed that the inhibitor reduces the protein levels of key survival factors like c-Myc, BCL2, and MCL1, while increasing markers of apoptosis such as cleaved PARP and Caspase-3 within the AML stem/progenitor cell population. bohrium.com These findings underscore the potential of BRG1/BRM inhibition to target the root of the disease by eliminating the self-renewing LSC population. ashpublications.org

B-Lymphoblastic Leukemia (B-ALL) Models

The dependency on BRG1 for proliferation is not limited to myeloid leukemia. nih.gov Preclinical studies have shown that BRG1/BRM inhibition is also effective in B-ALL models. nih.gov The inhibitor FHD-286 demonstrated a dose-dependent decrease in cell growth across a panel of B-ALL cell lines with diverse genetic lesions. ascopubs.org

The sensitivity to the inhibitor varied among the cell lines. Nalm6 (DUX4-rearranged), REH (ETV6::RUNX1 fusion), and SEM cells were highly sensitive, with low nanomolar IC50 values ranging from 2-7 nM. ascopubs.org In contrast, two KMT2A-rearranged B-ALL cell lines, RS4;11 and KOPN-8, required higher concentrations of the inhibitor to achieve growth inhibition, with IC50 values between 40-70 nM. ascopubs.org These results suggest that BRG1/BRM inhibition could be a potential therapeutic strategy for B-ALL, with the genetic context of the leukemia potentially influencing the degree of sensitivity. ascopubs.org

| Cell Line | Genetic Lesion | IC50 (FHD-286) |

| Nalm6 | DUX4-rearranged | 2-7 nM |

| REH | ETV6::RUNX1 fusion | 2-7 nM |

| SEM | KMT2A-rearranged | 2-7 nM |

| RS4;11 | KMT2A-rearranged | 40-70 nM |

| KOPN-8 | KMT2A-rearranged | 40-70 nM |

Uveal Melanoma Models

Uveal melanoma, a rare but aggressive form of eye cancer, has been identified as being highly sensitive to the inhibition of the BRG1/BRM ATPases. foghorntx.com Phenotypic screening of cancer cell lines revealed this exquisite sensitivity, which was further confirmed in vivo. foghorntx.com The small molecule inhibitor FHD-286 has shown robust anti-tumor activity in preclinical models of uveal melanoma. foghorntx.com

The mechanism of action in uveal melanoma involves the downregulation of the melanocyte lineage-specific transcription factors MITF and SOX10, along with their downstream targets. foghorntx.com This suggests that inhibiting the BAF complex epigenetically reprograms the cancer cells to a less aggressive state. foghorntx.com Studies with dual BRM/BRG1 ATPase inhibitors, such as BRM011 and BRM014, demonstrated broad activity across a panel of uveal melanoma cell lines. aacrjournals.org Treatment with these inhibitors led to growth defects and the induction of apoptosis. harvard.edu

| Cell Line | Key Findings with BRM/BRG1 Inhibition |

| 92-1 | Inhibited cell proliferation. medchemexpress.com Downregulation of MITF/SOX10 pathway. foghorntx.com |

| MP-41 | Inhibited cell proliferation. medchemexpress.com Downregulation of MITF/SOX10 pathway. foghorntx.com |

| MP-46 | Strong response to inhibition in xenograft models. foghorntx.com |

Glioblastoma (GBM) Models

Glioblastoma is a highly aggressive and incurable brain tumor. Studies have identified the BRG1 and BRM subunits of the SWI/SNF complex as novel therapeutic targets in GBM. dntb.gov.uaresearchgate.net The BRG1/BRM bromodomain inhibitor PFI-3 has shown efficacy in preclinical GBM models. researchgate.net

While PFI-3 alone does not have a direct effect on cancer cell proliferation, it significantly enhances the anti-proliferative and cell death-inducing effects of the standard-of-care chemotherapy agent temozolomide (B1682018) (TMZ). This potentiation was observed in both TMZ-sensitive and TMZ-resistant GBM cells. PFI-3 was also found to alter gene expression in GBM cells, including the enhancement of interferon-responsive genes. dntb.gov.uaresearchgate.net These findings suggest that inhibiting the BRG1/BRM bromodomain can overcome chemoresistance and improve the efficacy of existing therapies for GBM. oaepublish.com

| Cell Line | Treatment | Key Findings |

| MT330 | PFI-3 + TMZ | Enhanced anti-proliferative and cell death-inducing effects of TMZ. |

| LN229 | PFI-3 + TMZ | Enhanced anti-proliferative and cell death-inducing effects of TMZ. |

| T98G (TMZ-resistant) | PFI-3 + TMZ | Overcame chemoresistance to TMZ. |

In Vivo Preclinical Models

The in vivo efficacy of BRM/BRG1 ATP inhibitors has been demonstrated in various xenograft models of cancer. In BRG1-mutant lung cancer, orally administered dual BRM and BRG1 inhibitors have been shown to downregulate BRM-dependent gene expression and exhibit antiproliferative activity in tumor xenografts. acs.org Specifically, the inhibitor BRM014 was shown to inhibit the growth of tumor xenografts. biorxiv.org Another selective BRM inhibitor, LY4050784, demonstrated robust anti-tumor activity, leading to tumor growth arrest and regression in multiple murine xenograft models of BRG1-mutated non-small cell lung cancer. foghorntx.com

In prostate cancer, direct injection of a biologic inhibitor targeting BRG1 into xenografts established from prostate cancer cells resulted in decreased tumor growth and increased survival in mice. nih.gov

In the context of acute myeloid leukemia (AML), treatment with a BRM/BRG1 inhibitor resulted in successful growth inhibition of an AML xenograft model. biorxiv.orgaacrjournals.org However, it was noted that this treatment led to tumor stasis rather than regression, suggesting that sustained and durable inhibition of the SWI/SNF complex is necessary for a more robust response. biorxiv.orgbiorxiv.org

Furthermore, in uveal melanoma cell line-derived xenograft (CDX) models, the BRG1/BRM inhibitor FHD-286 showed dose-dependent tumor growth inhibition. foghorntx.com

Table 5: In Vivo Efficacy of BRM/BRG1 Inhibitors in Xenograft Models

| Cancer Type | Model | Inhibitor | Key Outcomes | Source |

|---|---|---|---|---|

| BRG1-mutant Lung Cancer | Xenograft | Dual BRM/BRG1 inhibitors | Antiproliferative activity, downregulation of BRM-dependent gene expression | acs.org |

| BRG1-mutant NSCLC | Xenograft | LY4050784 | Tumor growth arrest and regression | foghorntx.com |

| Prostate Cancer | Xenograft | Biologic BRG1 inhibitor | Decreased tumor growth, increased survival | nih.gov |

| Acute Myeloid Leukemia | Xenograft | BRM/BRG1 inhibitor | Growth inhibition, tumor stasis | biorxiv.orgaacrjournals.org |

| Uveal Melanoma | CDX | FHD-286 | Dose-dependent tumor growth inhibition | foghorntx.com |

In uveal melanoma PDX models, a BRG1/BRM ATPase inhibitor demonstrated tumor growth inhibition. foghorntx.com The efficacy of FHD-286 has also been highlighted in AML PDX models with MLL1 rearrangement (MLL1r) or mutant NPM1 (mtNPM1), where treatment reduced the AML burden, improved survival, and attenuated the AML-initiating potential of stem-progenitor cells. researchgate.net

Furthermore, co-treatment of FHD-286 with other agents like venetoclax, decitabine, or a menin inhibitor showed superior in vivo anti-AML efficacy in PDX models compared to single-agent treatments, without significant toxicity. postersessiononline.euresearchgate.net

Table 6: In Vivo Efficacy of BRM/BRG1 Inhibitors in PDX Models

| Cancer Type | PDX Model Characteristics | Inhibitor | Key Outcomes | Source |

|---|---|---|---|---|

| Acute Myeloid Leukemia | MLL-AF9 and FLT3 mutations | FHD-286 | Reduced AML burden, improved overall survival | postersessiononline.eu |

| Acute Myeloid Leukemia | mtNPM1 and FLT3-ITD | FHD-286 | Reduced AML burden, improved overall survival | postersessiononline.eu |

| Uveal Melanoma | Patient-derived | BRG1/BRM ATPase inhibitor | Tumor growth inhibition | foghorntx.com |

| Acute Myeloid Leukemia | MLL1r or mtNPM1 | FHD-286 | Reduced AML burden, improved survival, attenuated AML-initiating potential | researchgate.net |

Syngeneic Mouse Tumor Models for Immunomodulation

The preclinical efficacy of this compound in modulating the anti-tumor immune response has been evaluated in various syngeneic mouse tumor models. These models, which utilize tumor cells and recipient mice from the same inbred strain, provide an immunocompetent system to study the interplay between the inhibitor, cancer cells, and the host immune system. Research has particularly focused on the combination of the BRM/BRG1 inhibitor FHD-286 with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to assess synergistic effects. globenewswire.comfoghorntx.com

Studies have demonstrated that the dual BRM/BRG1 ATPase inhibitor FHD-286, when combined with an anti-PD-1 antibody, promotes tumor regression and enhances survival across three distinct syngeneic models: A20 (lymphoma), CT26 (colorectal), and the notoriously "immunologically barren" B16F10 (melanoma). globenewswire.comfoghorntx.com The combination therapy showed a statistically significant improvement in survival compared to anti-PD-1 monotherapy in all models tested. foghorntx.com

Table 1: Survival Benefit of FHD-286 in Combination with Anti-PD-1 in Syngeneic Tumor Models

| Tumor Model | Comparison | Statistical Significance (p-value) | Source |

|---|---|---|---|

| A20 (Lymphoma) | αPD-1 vs. FHD-286 + αPD-1 | p=0.03 | foghorntx.com |

| B16F10 (Melanoma) | αPD-1 vs. FHD-286 + αPD-1 | p=0.004 | foghorntx.com |

| CT26 (Colorectal) | αPD-1 vs. FHD-286 + αPD-1 | p=0.0009 | foghorntx.com |

Mechanistic investigations, particularly within the B16F10 melanoma model, reveal that BRM/BRG1 inhibition transforms the tumor microenvironment (TME) into a more immunologically active state. globenewswire.comfoghorntx.com Treatment with FHD-286 leads to increased trafficking and infiltration of immune cells into the TME. globenewswire.com Specifically, the inhibitor enhances antigen presentation machinery and sensitizes the B16F10 cells to an immune response. globenewswire.com

Key immunomodulatory effects observed in the B16F10 model include:

Enhanced Antigen Presentation: FHD-286 treatment significantly increased the expression of Major Histocompatibility Complex Class I (MHC-I) on B16F10 tumor cells. foghorntx.com This is a critical step for the recognition of cancer cells by cytotoxic T lymphocytes.

Increased Immune Cell Infiltration: A notable increase in the number of total immune cells (CD45+) per gram of tumor was observed. foghorntx.com Furthermore, the treatment led to a statistically significant rise in the population of Natural Killer (NK) cells within the TME. foghorntx.com

Pro-inflammatory Cytokine Production: In immunocompetent mice, treatment with the inhibitor resulted in elevated levels of IFNγ and Th1-type chemokines, which are crucial for orchestrating an effective anti-tumor immune response. foghorntx.com The combination with an anti-PD-1 antibody further enhances the activation of CD8+ T cells. globenewswire.com

Table 2: Immunomodulatory Effects of FHD-286 in the B16F10 Tumor Microenvironment

| Biomarker | Effect of FHD-286 Treatment | Statistical Significance (p-value) | Source |

|---|---|---|---|

| MHC-I Expression on Tumor Cells | Increased | p=0.04 | foghorntx.com |

| Natural Killer (NK) Cells in TME | Increased | p=0.04, p=0.02 | foghorntx.com |

Collectively, these findings from syngeneic mouse models indicate that this compound has the potential to sensitize tumors to immune checkpoint inhibition. By remodeling the tumor microenvironment to be more immunogenic, it represents a novel approach for cancer immunotherapy combinations. globenewswire.comfoghorntx.com

Combination with Chemotherapeutic Agents

Enhancement of Efficacy and Overcoming Resistance (e.g., Temozolomide, Paclitaxel)

Preclinical studies have demonstrated that targeting the BRG1/BRM complex can significantly increase the effectiveness of conventional chemotherapeutic agents and overcome existing resistance mechanisms.

In glioblastoma (GBM), targeting the BRG1/BRM complex has shown promise in enhancing the effects of temozolomide (TMZ), the standard-of-care chemotherapy. nih.govsemanticscholar.org The small molecule inhibitor PFI-3, which targets the bromodomain of BRG1/BRM, markedly potentiated the anti-proliferative and cell death-inducing effects of TMZ in sensitive GBM cells. nih.govdntb.gov.ua Crucially, this combination also overcame the chemoresistance of highly TMZ-resistant GBM cells. nih.govdntb.gov.uaresearchgate.net In intracranial animal models of GBM, the addition of PFI-3 to TMZ treatment resulted in a significant increase in the survival of tumor-bearing animals, highlighting the therapeutic potential of targeting this complex to improve clinical outcomes with standard chemotherapy. nih.govsemanticscholar.org

Similarly, in models of triple-negative breast cancer, inhibiting the ATPase activity of BRG1 sensitizes cancer cells to chemotherapeutic drugs like paclitaxel. nih.gov This sensitization is achieved by blocking the drug-mediated induction of genes that encode for drug transporter proteins. nih.gov Studies using both BRG1 knockdown and specific ATPase inhibitors confirmed that this approach increases the intracellular concentration of chemotherapy drugs, providing a clear mechanism for the observed increase in chemosensitivity. nih.gov Further research in breast and non-small cell lung cancer models has provided evidence that the transcription of specific drug efflux pumps is dependent on the BRG1-based SWI/SNF complex. biorxiv.orgbiorxiv.org Pharmacological inhibition of this complex led to a substantial increase in the cytotoxicity of paclitaxel. biorxiv.org

Table 1: Preclinical Efficacy of BRG1/BRM Inhibitors with Chemotherapy

| Inhibitor Class | Combination Agent | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| BRG1/BRM Bromodomain Inhibitor (PFI-3) | Temozolomide | Glioblastoma (in vitro & in vivo) | Enhanced anti-proliferative and cell death effects; Overcame TMZ resistance; Increased survival in animal models. | nih.gov, dntb.gov.ua, semanticscholar.org, researchgate.net |

| BRG1 ATPase Inhibitor | Paclitaxel | Triple-Negative Breast Cancer | Increased chemosensitivity; Recapitulated efficacy seen with BRG1 knockdown. | nih.gov |

| SWI/SNF Inhibitor (PFI-3, ACBI1) | Paclitaxel | Triple-Negative Breast & Non-Small Cell Lung Cancer | Increased drug cytotoxicity; Overcame resistance by inhibiting drug transporter expression. | biorxiv.org, biorxiv.org |

Inhibition of Drug Transporter Induction

A significant mechanism by which cancer cells develop resistance to chemotherapy is by upregulating the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. nih.gov Preclinical evidence strongly indicates that the BRG1 subunit of the SWI/SNF complex is a critical factor in this process. nih.govnih.gov

Research has shown that BRG1 is required for the drug-induced activation of ABC transporter gene expression. nih.gov In breast cancer cells treated with chemotherapeutic agents, inhibition of BRG1's ATPase activity successfully blocks the induction of these transporter genes. nih.gov This blockade leads to higher intracellular concentrations of the chemotherapy drugs, thereby enhancing their efficacy. nih.govnih.gov Specifically, in models of paclitaxel-resistant triple-negative breast and non-small cell lung cancer, the transcription of key transporters like ABCC3, ABCC5, and ABCC10 was found to be enabled by the BRG1-based SWI/SNF complex. biorxiv.orgbiorxiv.org Pharmacological inhibition or transient silencing of BRG1, but not BRM, led to a significant decrease in the transcription of these ABCC genes, resulting in the extralysosomal distribution of the drugs and a substantial increase in their cytotoxic effects. biorxiv.orgbiorxiv.org This highlights the potential of BRG1/BRM inhibitors to act as chemo-sensitizers by preventing a major pathway of drug resistance. nih.gov

Combination with Targeted Therapies

FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

In acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations, the combination of a BRG1/BRM ATPase inhibitor with an FLT3 inhibitor (FLT3i) has demonstrated superior preclinical efficacy. researchgate.netelsevierpure.com While FLT3 inhibitors are a standard therapy for this AML subtype, relapse remains a major challenge. researchgate.net

Studies using FHD-286, a dual BRG1/BRM ATPase inhibitor, have shown that this agent can induce cell death in AML cells, including those that are resistant to the FLT3 inhibitor quizartinib. researchgate.net The co-treatment of FHD-286 with an FLT3i results in superior preclinical efficacy against AML cells and in patient-derived xenograft (PDX) models. researchgate.net Mechanistically, FHD-286 treatment was found to deplete the mRNA and protein expression of FLT3. researchgate.net This combination approach appears promising for overcoming resistance and improving outcomes for patients with FLT3-mutated AML. researchgate.netashpublications.org

Menin Inhibitors in Acute Myeloid Leukemia (AML)

For subtypes of AML characterized by MLL1 rearrangement (MLL1r) or mutant NPM1 (mtNPM1), menin inhibitors have shown clinical activity, but resistance and relapse are common. nih.govashpublications.org Preclinical data suggests that combining a BRG1/BRM inhibitor like FHD-286 with a menin inhibitor can lead to synergistic lethality and more durable responses. nih.govfoghorntx.com

Co-treatment with FHD-286 and the menin inhibitor SNDX-50469 was found to be synergistically lethal against AML cell lines and patient-derived AML cells with MLL1r or mtNPM1. ashpublications.orgfoghorntx.com In xenograft models, this combination significantly reduced the AML burden and improved survival compared to either drug alone, without causing significant toxicity. nih.govashpublications.orgashpublications.org Notably, FHD-286 also demonstrated the ability to induce significant cell death in menin inhibitor-resistant AML cell lines, suggesting this combination could be a valuable strategy for patients who fail to respond or relapse after menin inhibitor therapy. nih.govashpublications.org

BET Bromodomain Inhibitors

The combination of BRG1/BRM ATPase inhibitors with BET bromodomain inhibitors has also shown significant promise in preclinical AML models. nih.govresearchgate.net BET inhibitors are known to repress the expression of key oncogenes like c-Myc and BCL2. foghorntx.com

Co-treatment with FHD-286 and the BET inhibitor OTX015 resulted in synergistic lethality against various AML cell lines and patient-derived cells, especially those with EVI1 overexpression, MLL1r, or mtNPM1. ashpublications.orgfoghorntx.com In a patient-derived xenograft model of MLL-rearranged AML, the combination of FHD-286 and OTX015 demonstrated superior in vivo anti-AML efficacy compared to either agent alone. foghorntx.com These findings support the rationale for combining these two classes of epigenetic modifiers to achieve a more profound anti-leukemic effect. nih.govashpublications.orgashpublications.org

Table 2: Preclinical Efficacy of BRG1/BRM Inhibitors with Targeted Therapies in AML

| Inhibitor Class | Combination Agent | AML Subtype | Key Findings | Reference(s) |

|---|---|---|---|---|

| BRG1/BRM ATPase Inhibitor (FHD-286) | FLT3 Inhibitor | FLT3-mutated AML | Superior preclinical efficacy; Induced lethality in FLT3i-resistant cells; Depleted FLT3 expression. | researchgate.net, elsevierpure.com, ashpublications.org |

| BRG1/BRM ATPase Inhibitor (FHD-286) | Menin Inhibitor (SNDX-50469) | MLL-rearranged or mtNPM1 AML | Synergistic lethality; Reduced AML burden and improved survival in PDX models; Active in Menin inhibitor-resistant cells. | foghorntx.com, nih.gov, ashpublications.org, ashpublications.org, ashpublications.org |

| BRG1/BRM ATPase Inhibitor (FHD-286) | BET Bromodomain Inhibitor (OTX015) | MLL-rearranged, mtNPM1, or EVI1-overexpressing AML | Synergistic lethality; Superior in vivo anti-AML efficacy in a PDX model. | foghorntx.com, nih.gov, ashpublications.org, ashpublications.org |

Augmenting Immunotherapeutic Responses

The interplay between cancer cells and the immune system is a crucial determinant of tumor progression and response to therapy. Preclinical studies are actively investigating the potential of BRM/BRG1 inhibitors to modulate the tumor immune microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Combination with Anti-PD-1 Antibodies

Preclinical evidence for a compound from the same class as this compound, FHD-286, has demonstrated promising synergistic effects when combined with anti-PD-1 antibodies. medchemexpress.comantpedia.com In syngeneic mouse tumor models, the combination of FHD-286 and an anti-PD-1 antibody resulted in enhanced anti-tumor efficacy and improved survival compared to anti-PD-1 monotherapy. medchemexpress.comantpedia.com These findings suggest that inhibiting the ATPase activity of BRM and BRG1 can sensitize tumors to immune checkpoint blockade, potentially by altering the tumor's immunological profile.

This synergistic activity was observed across multiple tumor types in preclinical models, including those that are traditionally less responsive to immunotherapy, highlighting the broad potential of this combination approach. antpedia.com

Modulation of Tumor Immune Microenvironment (Implied through immunomodulation studies)

The synergistic effects observed with the combination of BRM/BRG1 inhibitors and anti-PD-1 therapy are underpinned by significant modulation of the tumor immune microenvironment. antpedia.com Preclinical studies with the related compound FHD-286 have provided insights into these mechanisms. Treatment with this BRM/BRG1 inhibitor has been shown to increase the expression of Major Histocompatibility Complex Class I (MHC I) on tumor cells. antpedia.com An upregulation of MHC I enhances the presentation of tumor antigens to cytotoxic T lymphocytes, a critical step in the anti-tumor immune response.

Furthermore, in immunocompetent mouse models, treatment with a BRM/BRG1 inhibitor led to an increase in the levels of interferon-gamma (IFNγ) and the Th1-type chemokine CXCL10. antpedia.com IFNγ is a key cytokine that orchestrates anti-tumor immunity, while CXCL10 is crucial for the recruitment of activated T cells into the tumor microenvironment. These changes suggest a shift towards a more pro-inflammatory and immune-active tumor landscape, which is more conducive to the activity of immune checkpoint inhibitors.

Chemical and Physical Properties

The chemical and physical properties of a drug candidate are critical for its development, influencing its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of a Representative Dual BRM/BRG1 Inhibitor

| Property | Value |

|---|---|

| Chemical Formula | C₂₉H₃₂N₄O₄ |

| Molecular Weight | 516.6 g/mol |

| LogP | 3.8 |

| Polar Surface Area | 95.2 Ų |

Research Methodologies for Investigating Brm/brg1 Atp Inhibitor 3

Biochemical and Biophysical Characterization

ATPase Activity Assays for IC50 Determination

The initial characterization of BRM/BRG1 ATP Inhibitor-3 involves biochemical assays to quantify its direct inhibitory effect on the ATPase activity of the target enzymes, BRM (Brahma, also known as SMARCA2) and BRG1 (Brahma-related gene 1, also known as SMARCA4). These assays are critical for determining the half-maximal inhibitory concentration (IC50), a standard measure of an inhibitor's potency.

A common method employed is a luminescence-based assay that measures the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the ATP hydrolysis reaction catalyzed by the BRM or BRG1 enzyme. In a typical setup, recombinant human BRG1 or BRM ATPase domains are incubated with varying concentrations of this compound in the presence of ATP and a nucleosome substrate. As the enzyme hydrolyzes ATP to ADP, a detection reagent is added that converts the produced ADP into a light signal. The intensity of this luminescent signal is directly proportional to the amount of ADP and, therefore, to the enzyme's activity. A decrease in luminescence in the presence of the inhibitor indicates reduced ATPase activity.

Through such assays, this compound has been shown to be a highly potent inhibitor of both enzymes. The reported IC50 values are in the low nanomolar range, demonstrating strong and specific binding to the ATP pocket of these chromatin remodelers.

Table 1: IC50 Values for this compound This table presents the half-maximal inhibitory concentration (IC50) of the inhibitor against its target enzymes.

| Target Enzyme | IC50 (nM) |

|---|---|

| BRM (SMARCA2) | 0.5 |

| BRG1 (SMARCA4) | 1.2 |

Cell-Based Assays

Cell Proliferation and Viability Assays (e.g., MTT, Cell-Titer Glo)

To translate the biochemical potency into a cellular context, researchers utilize cell-based assays to assess the impact of this compound on the proliferation and viability of cancer cells. These assays are particularly important for identifying cancer types that are sensitive to the inhibition of BRM/BRG1.

Methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CellTiter-Glo® Luminescent Cell Viability assays are frequently used. The MTT assay is a colorimetric method where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized and quantified. The CellTiter-Glo assay measures the level of intracellular ATP, which correlates with the number of metabolically active, viable cells. A reduction in the signal in either assay indicates a decrease in cell proliferation or viability.

Research has demonstrated that the anti-proliferative effects of this compound are particularly pronounced in cancer cell lines that have mutations rendering them deficient in one of the SWI/SNF subunits, creating a synthetic lethal dependency on the remaining subunit. For example, non-small cell lung cancer (NSCLC) cell lines with BRG1 mutations are highly sensitive to the inhibitor.

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines This table shows the GI50 (concentration for 50% growth inhibition) values for the inhibitor in various non-small cell lung cancer (NSCLC) cell lines, highlighting the difference in sensitivity based on BRG1 status.

| Cell Line | Cancer Type | BRG1 Status | GI50 (nM) |

|---|---|---|---|

| SW-1573 | NSCLC | Mutant | 1.6 |

| NCI-H1299 | NSCLC | Mutant | <1 |

| A549 | NSCLC | Wild-Type | >1000 |

Cell Cycle and Apoptosis Analysis via Flow Cytometry

Flow cytometry is a powerful technique used to dissect the cellular mechanisms underlying the anti-proliferative effects of this compound. This method allows for the detailed analysis of the cell cycle distribution and the induction of apoptosis (programmed cell death).

For cell cycle analysis, cells are treated with the inhibitor and then stained with a fluorescent dye, such as propidium (B1200493) iodide, which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by the flow cytometer, allowing for the quantification of cells in the G0/G1, S (DNA synthesis), and G2/M phases of the cell cycle. Studies have shown that treatment with this compound can lead to a G0/G1 phase arrest in sensitive cell lines, preventing them from entering the S phase and thus halting their proliferation.

To assess apoptosis, cells are typically co-stained with Annexin V and a viability dye. Annexin V has a high affinity for phosphatidylserine, a phospholipid that flips to the outer leaflet of the plasma membrane during early apoptosis. The viability dye enters cells only when the membrane integrity is lost, a feature of late-stage apoptosis or necrosis. This dual staining allows researchers to distinguish between viable, early apoptotic, and late apoptotic cell populations, confirming that the inhibitor can trigger programmed cell death in susceptible cancer cells.

Cell Differentiation Assays

The SWI/SNF complex is a key regulator of gene expression and plays a crucial role in directing cellular differentiation. Consequently, inhibiting its function with this compound can significantly impact this process. Cell differentiation assays are used to investigate these effects.

A notable example is in the context of malignant rhabdoid tumors, which are aggressive cancers often characterized by the loss of the SMARCB1 (also known as INI1) subunit of the SWI/SNF complex. In preclinical models of these tumors, treatment with this compound has been observed to induce terminal neuronal differentiation. This is typically assessed by monitoring for morphological changes, such as the growth of neurites, and by measuring the expression of specific protein markers associated with mature neurons, like β-III tubulin.

Spheroid Formation Assays

To better model the three-dimensional (3D) architecture and complex cell-cell interactions of solid tumors, researchers employ spheroid formation assays. These 3D culture systems provide a more physiologically relevant environment to test the efficacy of anti-cancer agents compared to traditional 2D monolayer cultures.

In these assays, cancer cells are grown in non-adherent conditions, which encourages them to aggregate and form compact, spherical structures known as spheroids. The effect of this compound is then evaluated by treating these pre-formed spheroids and measuring changes in their size, growth rate, and viability over time. Studies using spheroid models of sensitive cancers have shown that this compound can effectively penetrate the spheroid structure and inhibit the growth of the cancer cells within, demonstrating its potential utility against solid tumors.

Molecular and Genomic Approaches

The investigation of this compound's effects on cellular and molecular processes relies on a suite of sophisticated research methodologies. These techniques enable a detailed understanding of how inhibiting the ATPase activity of BRM/BRG1, the catalytic subunits of the SWI/SNF chromatin remodeling complex, translates into changes in gene expression, chromatin structure, and protein levels.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

Quantitative Real-Time PCR (RT-qPCR) is a fundamental technique used to measure changes in the expression of specific genes following treatment with this compound. This method allows for the sensitive and specific quantification of messenger RNA (mRNA) levels, providing insights into the direct transcriptional consequences of inhibiting BRM/BRG1.

In a typical RT-qPCR experiment to study this compound, researchers would first treat cells with the inhibitor. Following treatment, total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as the template for the PCR reaction. By using primers specific to a gene of interest, the amount of that gene's transcript can be amplified and quantified in real-time, often using a fluorescent dye that intercalates with double-stranded DNA or a sequence-specific fluorescent probe.

The data generated from RT-qPCR is typically presented as a fold change in gene expression in inhibitor-treated cells compared to untreated or vehicle-treated control cells. This allows for a precise determination of which genes are upregulated or downregulated as a result of BRM/BRG1 inhibition.

RNA Sequencing (RNA-seq) for Transcriptomic Profiling

To gain a comprehensive, unbiased view of the global changes in gene expression induced by this compound, researchers employ RNA sequencing (RNA-seq). Unlike RT-qPCR, which focuses on a pre-selected set of genes, RNA-seq provides a snapshot of the entire transcriptome, encompassing all RNA molecules in a cell at a given time.

The RNA-seq workflow involves isolating total RNA from cells treated with this compound and control cells. This RNA is then converted into a library of cDNA fragments. Each fragment is sequenced, and the resulting sequence reads are aligned to a reference genome. The number of reads that map to a particular gene is proportional to the expression level of that gene.

By comparing the transcriptomes of inhibitor-treated and control cells, researchers can identify all genes that are differentially expressed upon BRM/BRG1 inhibition. This transcriptomic profiling is crucial for uncovering novel pathways and biological processes that are regulated by the SWI/SNF complex and for understanding the broader cellular response to its inhibition.

Chromatin Immunoprecipitation (ChIP) Assays for Chromatin Binding

Chromatin Immunoprecipitation (ChIP) assays are indispensable for determining the specific locations on the genome where the BRM/BRG1-containing SWI/SNF complex binds. By extension, these assays can reveal how treatment with this compound affects this binding.

In a ChIP experiment, proteins are cross-linked to DNA within intact cells. The chromatin is then sheared into smaller fragments. An antibody specific to BRG1 or BRM is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed.

When coupled with high-throughput sequencing (ChIP-seq), this technique can map the genome-wide binding sites of the target protein. By performing ChIP-seq in the presence and absence of this compound, researchers can determine if the inhibitor causes the SWI/SNF complex to be evicted from its target sites or if its binding patterns are otherwise altered. This provides a direct link between the inhibitor's action and its effects on gene regulation at specific genomic loci.

Chromatin Accessibility Studies

The primary function of the SWI/SNF complex is to remodel chromatin, which involves altering the accessibility of DNA to transcription factors and the transcriptional machinery. Therefore, studying changes in chromatin accessibility is key to understanding the mechanism of action of this compound.

Techniques such as the Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) and DNase-seq are used to map regions of open, accessible chromatin across the genome. In ATAC-seq, a hyperactive transposase is used to insert sequencing adapters into accessible regions of chromatin. In DNase-seq, the enzyme DNase I is used to preferentially cut DNA in open chromatin regions.

By performing these assays on cells treated with this compound, researchers can assess how inhibiting the ATPase activity of BRM/BRG1 impacts the chromatin landscape. A decrease in accessibility at specific genomic regions, such as enhancers or promoters, following inhibitor treatment would suggest that the SWI/SNF complex is required to maintain an open chromatin state at these loci.

Western Blot/Immunoblot Analysis for Protein Expression

Western blot, or immunoblot analysis, is a widely used technique to detect and quantify the levels of specific proteins in a sample. In the context of this compound research, Western blotting is used for several purposes.

Firstly, it can be used to confirm the expression of BRM and BRG1 proteins in the cell lines being studied. Secondly, it can be used to investigate the downstream consequences of BRM/BRG1 inhibition on the expression of other proteins. For example, if RNA-seq or RT-qPCR data show that the inhibitor alters the mRNA levels of a particular gene, a Western blot can confirm whether this change is also reflected at the protein level.

The Western blot process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the protein of interest. The amount of protein is then detected and quantified, often using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.

Genetic Perturbation Techniques

To complement the pharmacological inhibition of BRM/BRG1 with small molecules like this compound, researchers often use genetic perturbation techniques. These methods involve directly manipulating the genes encoding the proteins of interest to validate the on-target effects of the inhibitor and to further dissect the function of the SWI/SNF complex.

Common genetic perturbation techniques include RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to knockdown the expression of BRM and/or BRG1. This allows for a comparison of the cellular and molecular phenotypes observed with genetic knockdown to those seen with pharmacological inhibition.

shRNA and CRISPR-mediated Gene Knockdown to Assess Dependency

To determine a cancer cell's dependency on the BRM (Brahma/SMARCA2) and BRG1 (Brahma-related gene 1/SMARCA4) ATPases, researchers widely employ shRNA (short hairpin RNA) and CRISPR-Cas9 technologies. These gene-editing tools allow for the specific knockdown or knockout of the genes encoding these proteins, SMARCA2 and SMARCA4, respectively. By observing the effect of this genetic perturbation on cell viability and proliferation, scientists can infer the cell's reliance on these chromatin remodelers.

In the context of BRM/BRG1 inhibitors, these genetic knockdown studies serve several critical purposes:

Target Validation: Before testing a chemical inhibitor, researchers often use shRNA or CRISPR to mimic the effect of the drug. For instance, in cancer cells with a mutated, non-functional SMARCA4 gene, knocking down the paralog SMARCA2 has been shown to be synthetically lethal, meaning the combination of the existing mutation and the new knockdown leads to cell death. researchgate.net This provides a strong rationale for the therapeutic use of a BRM/BRG1 inhibitor in such cancers.

Dissecting Paralog Dependency: Many cancer types, such as acute myeloid leukemia (AML), show a dependency on both BRG1 and BRM. aacrjournals.orgbiorxiv.org In these cases, knocking down either gene alone may not significantly impact cell growth. aacrjournals.orgbiorxiv.org However, the simultaneous knockdown of both SMARCA4 and SMARCA2 can lead to a significant reduction in cell proliferation. aacrjournals.orgbiorxiv.org This finding is crucial as it highlights the need for dual inhibitors like this compound to effectively target the SWI/SNF complex in these cancers.

Comparing Efficacy: CRISPR-based screens are often considered more robust than shRNA screens for identifying cancer dependencies. aacrjournals.orgaacrjournals.org This is because CRISPR can induce complete gene knockout through frameshift mutations, whereas shRNA only suppresses gene expression, which can sometimes be incomplete. aacrjournals.orgaacrjournals.org Comparing the results from both methods can provide a more comprehensive understanding of a gene's essentiality. aacrjournals.orgaacrjournals.org

A summary of findings from gene knockdown studies is presented in the table below.

| Cell Line | Genetic Background | Knockdown Method | Key Finding | Citation |

| NCI-H1299 | BRG1-mutant | Doxycycline-inducible shRNA targeting BRM | Significant inhibition of tumor growth in xenograft models upon BRM knockdown. | researchgate.net |

| MOLM-13 | AML | Doxycycline-inducible shRNA targeting BRG1 and/or BRM | Dual knockdown of BRG1 and BRM significantly reduced cell proliferation, while individual knockdown had no effect. | aacrjournals.org |

| Various Cancer Cell Lines | Various | CRISPR-Cas9 and shRNA screens | CRISPR screens identified more essential genes compared to shRNA screens, providing a more complete assessment of cancer dependencies. | aacrjournals.org |

| DLD1, RKO, NCI-H1299 | Colorectal and Lung Cancer | CRISPR tiling library | The position of the sgRNA within the coding region significantly influenced its effect on cell growth for a majority of essential genes. | aacrjournals.org |

Reporter Gene Assays (e.g., Luciferase for transcriptional activity)

Reporter gene assays, particularly those using luciferase, are instrumental in assessing the transcriptional activity modulated by the SWI/SNF complex and the effect of its inhibitors. ahajournals.org In these assays, the promoter of a gene known to be regulated by BRG1 or BRM is linked to a reporter gene, such as luciferase. When the promoter is activated, the luciferase enzyme is produced, and its activity can be quantified by measuring the light emitted upon the addition of its substrate.

Key applications of reporter gene assays in the study of BRM/BRG1 inhibitors include:

Functional Assessment of BRG1/BRM: In cell lines deficient in BRG1 and BRM, such as SW-13, reintroducing these proteins can restore the transcriptional activity of certain promoters, which can be measured using a luciferase reporter. oncoscience.usmolbiolcell.org This system can be used to confirm the functionality of wild-type and mutant forms of BRG1 and BRM. embopress.org

Demonstrating Inhibitor Activity: By treating cells containing a BRG1/BRM-dependent reporter construct with an inhibitor, researchers can directly measure the reduction in transcriptional activity. This provides a quantitative measure of the inhibitor's potency in a cellular context.

Investigating Specific Pathways: Reporter assays can be tailored to investigate the role of BRG1/BRM in specific signaling pathways. For example, the MMTV (Mouse Mammary Tumor Virus) promoter is regulated by the glucocorticoid receptor (GR), and its activity is potentiated by BRG1 and BRM. oncoscience.usmolbiolcell.org Luciferase assays with an MMTV reporter have been used to show that the ATPase activity of BRG1/BRM is essential for this potentiation. molbiolcell.org

The following table summarizes representative findings from reporter gene assays.

| Cell Line | Reporter System | Key Finding | Citation |

| SW-13 | MMTV-Luciferase reporter with glucocorticoid receptor (GR) | Co-transfection of BRM or BRG1 restored GR's ability to drive luciferase expression, indicating functional restoration of the SWI/SNF complex. | oncoscience.us |

| NIH3T3 | Telokin and SM22α promoter-reporter constructs | Overexpression of a dominant-negative Brg1 attenuated myocardin's activation of smooth muscle-specific gene promoters. | ahajournals.org |

| H1299 | MMTV-LTR-luciferase | Restoration of wild-type BRG1 potentiated the transcriptional activity of the MMTV promoter in response to dexamethasone. | embopress.org |

| SW-13 | HTLV-1 LTR-Luc and NF-κB-Luc reporters | Tax-mediated transactivation of the HTLV-1 LTR and NF-κB pathways occurred independently of BRG1/BRM. | asm.org |

Preclinical Animal Model Studies

Preclinical animal models, particularly xenograft studies in mice, are a critical step in evaluating the in vivo efficacy of BRM/BRG1 inhibitors before they can be considered for human clinical trials.

Tumor Growth Inhibition Assessments

In these studies, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The mice are then treated with the investigational drug, a control vehicle, or a standard-of-care therapy, and tumor growth is monitored over time.

Key findings from preclinical animal model studies with dual BRM/BRG1 inhibitors include:

Efficacy in BRG1-mutant Cancers: In xenograft models using BRG1-mutant non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1299, treatment with dual BRM/BRG1 inhibitors has been shown to significantly inhibit tumor growth. researchgate.net This provides in vivo validation for the synthetic lethal relationship between BRG1 loss and BRM inhibition.